Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate
CAS No.: 228251-21-6
Cat. No.: VC4717083
Molecular Formula: C10H7NO3S
Molecular Weight: 221.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 228251-21-6 |
|---|---|
| Molecular Formula | C10H7NO3S |
| Molecular Weight | 221.23 |
| IUPAC Name | methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H7NO3S/c1-14-10(13)8-3-7-2-6(5-12)4-11-9(7)15-8/h2-5H,1H3 |
| Standard InChI Key | KFOYQNNHZUDXPY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=CC(=CN=C2S1)C=O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate belongs to the thienopyridine family, featuring a bicyclic system where a thiophene ring is fused to a pyridine ring at the [2,3-b] positions. Key functional groups include:
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Formyl group (-CHO): Positioned at the 5th carbon of the pyridine ring, this group enhances electrophilic reactivity, enabling condensation and nucleophilic addition reactions .
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Methyl ester (-COOCH₃): Located at the 2nd carbon of the thiophene ring, this moiety facilitates hydrolysis to carboxylic acids or transesterification reactions .
The molecular formula is C₁₀H₇NO₃S, with a molecular weight of 221.23 g/mol. The IUPAC name, methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate, is derived from the substituents' positions and the fused ring system.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 228251-21-6 | |
| Molecular Formula | C₁₀H₇NO₃S | |
| Molecular Weight | 221.23 g/mol | |
| SMILES | COC(=O)C₁=CC₂=CC(=CN=C₂S₁)C=O | |
| InChI Key | KFOYQNNHZUDXPY-UHFFFAOYSA-N |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate can be approached through two primary routes:
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Functionalization of preformed thieno[2,3-b]pyridine derivatives.
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De novo construction of the fused ring system with simultaneous introduction of substituents.
Thieno[2,3-b]Pyridine Core Formation
The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions. A common method involves the condensation of 2-aminothiophene-3-carboxylates with α,β-unsaturated carbonyl compounds under acidic conditions . For example, ethyl 2-aminothiophene-3-carboxylate reacts with acetylacetone to form the pyridine ring through a Knorr-type cyclization .
Formylation at the 5-Position
| Derivative | Application | Reference |
|---|---|---|
| 5-Hydroxymethyl analogue | Anticancer agent precursors | |
| 2-Carboxylic acid | Coordination polymers | |
| Schiff base complexes | Catalysis and material science |
Biological and Industrial Applications
Pharmaceutical Relevance
Though direct biological data for methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate is limited, structurally related compounds exhibit notable activities:
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Anticancer Properties: Thieno[3,2-b]pyridine derivatives demonstrate cytotoxicity against triple-negative breast cancer (TNBC) cell lines (IC₅₀: 2–10 μM) . The formyl group may enhance binding to cellular targets via Schiff base formation.
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Antiplatelet Agents: Prasugrel, a thieno[3,2-c]pyridine derivative, is a clinically used P2Y₁₂ receptor inhibitor .
Material Science Applications
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Coordination Polymers: The carboxylic acid derivative (post-ester hydrolysis) coordinates with metal ions (e.g., Cu²⁺, Zn²⁺) to form porous frameworks for gas storage .
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Organic Electronics: Thienopyridines serve as electron-deficient units in organic semiconductors, improving charge transport in field-effect transistors .
Future Research Directions
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Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities using in vitro assays.
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
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Materials Development: Explore use in covalent organic frameworks (COFs) and photoactive materials.
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